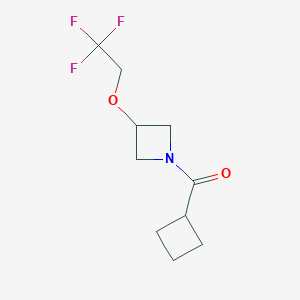
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-phenylpropyl)urea, also known as MTIU, is a synthetic compound that has been widely studied for its potential use as a research tool in various scientific fields. MTIU is a urea derivative that has been found to have a range of biochemical and physiological effects, making it an interesting compound for researchers to study.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation of Urea Derivatives
Urea derivatives, including those related to tetrahydroquinoline, have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. For instance, compounds with hydroxy or halogen substituted benzene moieties linked by urea functionalities demonstrated moderate to strong antiproliferative effects, particularly against breast carcinoma MCF-7 cell line. These findings suggest a potential avenue for the development of new therapeutic agents targeting specific types of cancer (Perković et al., 2016).
Enzyme Inhibition by Tetrahydroquinoline Derivatives
Tetrahydroquinoline derivatives have been explored for their ability to inhibit physiologically relevant enzymes such as carbonic anhydrase (CA), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These compounds exhibit effective inhibition profiles, suggesting their utility in the development of inhibitors for these enzymes, which play crucial roles in various physiological and pathological processes (Sujayev et al., 2016).
Antimicrobial Activity of Quinazoline Derivatives
Research on 3,4-dihydroquinazolin-4-one derivatives as antimicrobial agents highlights the potential of such compounds in addressing microbial resistance. The synthesis and testing of these derivatives against a range of microbial strains offer insights into the structural requirements for antimicrobial activity, opening pathways for the development of new antimicrobial agents (El-zohry & Abd-Alla, 2007).
Acetylcholinesterase Inhibition
Flexible urea derivatives have been synthesized and assessed for antiacetylcholinesterase activity, with the aim of optimizing pharmacophoric moieties for efficient enzyme inhibition. This research contributes to the understanding of how structural modifications affect the interaction with enzyme targets, which is crucial for designing more effective inhibitors for conditions such as Alzheimer's disease (Vidaluc et al., 1995).
Propriétés
IUPAC Name |
1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-28-16-21(26)25-14-6-10-18-11-12-19(15-20(18)25)24-22(27)23-13-5-9-17-7-3-2-4-8-17/h2-4,7-8,11-12,15H,5-6,9-10,13-14,16H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGIXMRIRLBBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

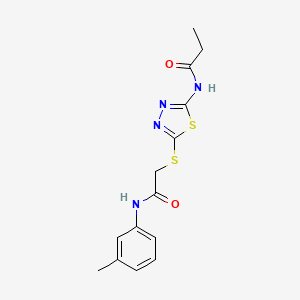

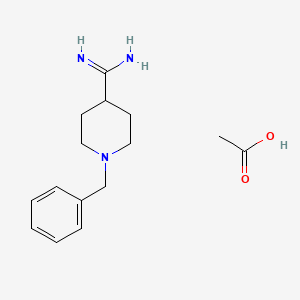
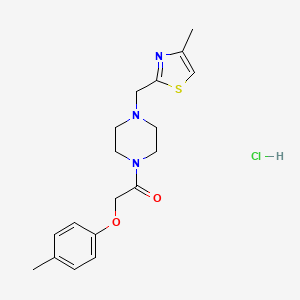

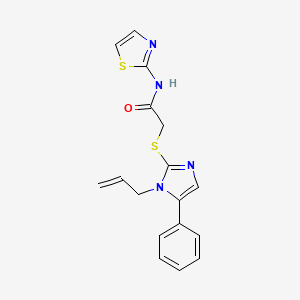
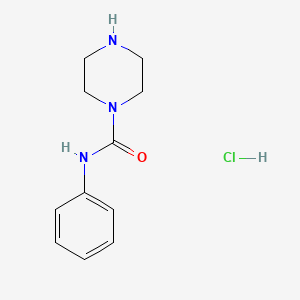

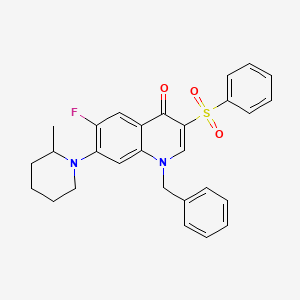
![2H-Benzo[b][1,4]oxathiepin-3(4H)-one](/img/structure/B2979985.png)
![N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide](/img/structure/B2979987.png)
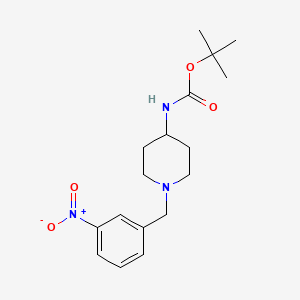
![5-(sec-butylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2979990.png)
